3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile
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Overview
Description
3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile is an organic compound with the molecular formula C12H16N2O. This compound is characterized by the presence of a benzonitrile group substituted with a methoxypropan-2-ylamino group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with 1-methoxypropan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and high efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where the methoxypropan-2-ylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-3-methoxypropan-2-ol
- 3-[(1-Methoxypropan-2-yl)amino]propan-1-ol
- dimethenamide ESA
Uniqueness
3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile is unique due to its specific substitution pattern on the benzonitrile ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(1-methoxypropan-2-ylamino)-4-methylbenzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-9-4-5-11(7-13)6-12(9)14-10(2)8-15-3/h4-6,10,14H,8H2,1-3H3 |
InChI Key |
CMWDHLDQIUWJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)NC(C)COC |
Origin of Product |
United States |
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